1-(1-Piperidin-1-ylcyclopropyl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-piperidin-1-ylcyclopropyl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-9(12)10(5-6-10)11-7-3-2-4-8-11/h2-8H2,1H3 |
InChI Key |
QFOKCZMBDIFPHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)N2CCCCC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Studies
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 1-(1-piperidin-1-ylcyclopropyl)ethanone, both ¹H and ¹³C NMR would provide critical information regarding its connectivity and stereochemistry.
Elucidation of Stereochemical Features (e.g., Ring Strain, Conformation)
The ¹H and ¹³C NMR spectra of this compound are expected to reveal key stereochemical details. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. nih.gov The protons on the piperidine ring would exhibit distinct axial and equatorial signals, with characteristic coupling constants.
The cyclopropyl (B3062369) ring introduces significant ring strain, which influences the electronic environment of the adjacent atoms. The protons on the cyclopropyl ring are expected to appear as a complex multiplet in the upfield region of the ¹H NMR spectrum. The chemical shifts of the cyclopropyl protons and carbons would be indicative of the strain and the electronic effects of the attached piperidinyl and acetyl groups. The relative stereochemistry of substituents on cyclic systems can be established using ¹H and ¹³C NMR. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for Key Structural Features
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Piperidine (axial) | ~1.4 - 1.6 |
| Piperidine (equatorial) | ~1.6 - 1.8 |
| Piperidine (α to N) | ~2.3 - 2.7 |
| Cyclopropyl | ~0.5 - 1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Structural Features
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Piperidine (β, γ) | ~24 - 27 |
| Piperidine (α to N) | ~50 - 55 |
| Cyclopropyl (CH₂) | ~10 - 20 |
| Cyclopropyl (quaternary) | ~30 - 40 |
| Acetyl (CH₃) | ~25 - 30 |
Dynamic NMR for Conformational Equilibria
The piperidine ring in this compound can undergo ring inversion, leading to a conformational equilibrium between two chair forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such equilibria. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the piperidine protons.
At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion decreases, and the signals for the individual conformers may broaden and eventually resolve into separate sets of peaks. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the ring inversion can be calculated. This provides valuable information about the conformational flexibility of the piperidine ring within the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, expected in the region of 1680-1715 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent cyclopropyl ring. The spectrum would also show characteristic C-H stretching vibrations for the aliphatic protons of the piperidine and cyclopropyl rings around 2850-3000 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring would likely appear in the 1000-1250 cm⁻¹ region. Data for the related compound 1-cyclopropylethanone shows a characteristic IR spectrum. nist.gov
Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the cyclopropyl and piperidine rings may also be more prominent in the Raman spectrum compared to the IR spectrum.
Table 3: Predicted Key Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ketone) | 1680 - 1715 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₇NO), the calculated exact mass is 167.1310 g/mol . HRMS analysis would be able to confirm this mass with high accuracy (typically within 5 ppm), providing strong evidence for the molecular formula.
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 167. Subsequent fragmentation would provide further structural information. Common fragmentation pathways for similar compounds include alpha-cleavage adjacent to the nitrogen atom of the piperidine ring and cleavage of the bonds in the cyclopropyl ring. The loss of the acetyl group (CH₃CO, 43 Da) would also be a probable fragmentation pathway.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsion angles.
The crystal structure would confirm the chair conformation of the piperidine ring and the geometry of the cyclopropyl ring. It would also reveal the relative orientation of the piperidinyl, cyclopropyl, and acetyl groups. Such studies have been instrumental in determining the solid-state conformation of various piperidine-containing compounds. nih.govnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral forms are synthesized)
A thorough review of scientific literature and chemical databases reveals a notable absence of published research on the chiroptical properties of "this compound." Consequently, there is no available data regarding the use of chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), for the determination of enantiomeric purity or the assignment of the absolute configuration of this specific compound.
The lack of information indicates that the synthesis of chiral, non-racemic forms of "this compound" has not been reported, or if synthesized, their chiroptical characteristics have not been detailed in accessible scientific literature. Chiroptical spectroscopy is a critical tool for characterizing chiral molecules, providing unique information based on the differential absorption of left and right circularly polarized light. In principle, should enantiomerically pure samples of "this compound" be synthesized, ECD and ORD spectroscopy would be invaluable for:
Determining Enantiomeric Purity: These techniques can be used to quantify the excess of one enantiomer over the other.
Assigning Absolute Configuration: By comparing experimentally obtained spectra with those predicted from quantum chemical calculations, the absolute spatial arrangement of atoms (R/S configuration) can be determined.
However, without experimental or theoretical data for "this compound," no such analysis can be provided. Future research involving the asymmetric synthesis of this compound would be necessary to generate the data required for a comprehensive chiroptical study.
Computational and Theoretical Investigations of 1 1 Piperidin 1 Ylcyclopropyl Ethanone and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and reactivity of molecules. researchgate.net
The electronic structure of a molecule is intrinsically linked to its stability and reactivity. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a greater propensity for chemical reactions.
For a molecule like 1-(1-Piperidin-1-ylcyclopropyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich piperidine (B6355638) nitrogen and potentially the cyclopropyl (B3062369) ring, which possesses Walsh orbitals with π-character. The LUMO is likely to be centered on the carbonyl group of the ethanone (B97240) moiety, which acts as an electron-accepting region. Theoretical studies on cyclopropylamine (B47189) have provided insights into its valence electronic structure, which can be extrapolated to the more complex target molecule. researchgate.netnih.govresearchgate.net DFT calculations on similar piperidine derivatives have been used to explore their electronic stability and reactivity. researchgate.net
Table 1: Predicted Frontier Orbital Characteristics of this compound Based on Analogs
| Feature | Predicted Characteristic for this compound | Rationale based on Analog Studies |
| HOMO Localization | Primarily on the piperidine nitrogen and cyclopropyl ring. | The nitrogen atom in piperidine derivatives is a common site of high electron density. The cyclopropyl group also contributes to the HOMO due to its unique bonding. |
| LUMO Localization | Primarily on the carbonyl group of the ethanone moiety. | The π* orbital of the C=O bond is a typical electron acceptor. |
| HOMO-LUMO Gap | Moderate, suggesting reasonable kinetic stability. | The presence of both electron-donating (piperidine, cyclopropyl) and electron-withdrawing (ethanone) groups will influence the gap. |
Fukui functions are a component of conceptual DFT that help in predicting the most probable sites for nucleophilic, electrophilic, and radical attack on a molecule. researchgate.netnih.gov These functions are derived from the change in electron density as an electron is added to or removed from the molecule.
f(r) : Indicates the site for a nucleophilic attack (where an electron is accepted). This is associated with the LUMO density.
f(r) : Indicates the site for an electrophilic attack (where an electron is donated). This is associated with the HOMO density.
f(r) : Indicates the site for a radical attack.
For this compound, Fukui function analysis would likely predict the carbonyl carbon as the primary site for nucleophilic attack. The piperidine nitrogen and potentially the carbons of the cyclopropyl ring would be identified as the most susceptible sites for electrophilic attack. Such predictions are invaluable for understanding the molecule's reactivity in various chemical environments. The application of Fukui functions has been demonstrated in understanding the reactivity of a wide range of organic molecules. rsc.org
Table 2: Predicted Reactive Sites in this compound Based on Fukui Functions
| Type of Attack | Predicted Most Reactive Site(s) | Rationale |
| Nucleophilic | Carbonyl carbon of the ethanone group. | This site corresponds to the LUMO and is electron-deficient. |
| Electrophilic | Piperidine nitrogen, cyclopropyl carbons. | These sites correspond to the HOMO and are electron-rich. |
| Radical | Various sites, with potential contributions from the carbon alpha to the carbonyl and the cyclopropyl ring. | Radical reactivity is more complex and depends on the specific radical species. |
Due to the flexibility of the piperidine ring and the rotational freedom around the single bonds, this compound can exist in multiple conformations. Conformer analysis aims to identify the different stable spatial arrangements of the atoms and their relative energies. This is typically achieved by performing a systematic search of the potential energy surface, followed by geometry optimization and energy minimization for each identified conformer.
Molecular Dynamics Simulations (e.g., Conformational Space Exploration)
Molecular dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time, offering insights into its flexibility and dynamic behavior. researchgate.net An MD simulation of this compound in a solvent environment would reveal the accessible conformations and the transitions between them. Such simulations have been applied to various piperidine-containing compounds to understand their structural dynamics. nih.govnih.gov
The simulation would likely show the piperidine ring predominantly adopting a chair conformation, with fluctuations and potential ring-flips. The orientation of the substituent would also be dynamic, and the simulation could quantify the relative populations of different conformational states. This information is crucial for understanding how the molecule might interact with other molecules or biological macromolecules.
Predictive Modeling of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. icck.orgnmrdb.orgnih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and can help in interpreting experimental spectra.
For this compound, DFT calculations could be used to predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the level of theory and the basis set used, as well as accounting for solvent effects. By comparing the predicted spectra for different low-energy conformers with experimental data, it is possible to gain insights into the predominant solution-state conformation of the molecule. This approach has been successfully applied to other small organic molecules, including those with keto-enol tautomerism. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models (based on in vitro chemical interactions)
The development of Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs represents a critical step in understanding the chemical features that govern their biological activity. QSAR models are mathematical representations that correlate variations in the chemical structure of a series of compounds with their observed in vitro biological activities. These models are instrumental in predicting the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts toward more potent and selective compounds.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. For a series of structurally related compounds like the analogs of this compound, a QSAR study would typically involve the generation of a dataset of molecules with their corresponding in vitro activity data, such as IC50 or Ki values from receptor binding assays.
Descriptor Calculation and Selection
A crucial aspect of QSAR model development is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical descriptors: These relate to the 3D arrangement of the atoms.
Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.
Hydrophobic descriptors: These, like LogP, describe the lipophilicity of the molecule.
Computational chemistry software is employed to calculate a wide range of these descriptors for each analog in the dataset. Subsequently, statistical methods are used to select a subset of descriptors that have the most significant correlation with the biological activity. This selection process is vital to avoid overfitting the model and to ensure its predictive power.
Model Building and Validation
Once a relevant set of descriptors is identified, a mathematical model is constructed to relate these descriptors to the biological activity. Common methods for building QSAR models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.
For a hypothetical series of analogs of this compound, a QSAR model might reveal that specific steric and electronic features of the piperidine ring and substitutions on the cyclopropyl or ethanone moieties are critical for activity. For instance, a model could indicate that increased hydrophobicity in a particular region of the molecule enhances binding affinity to a target protein.
The robustness and predictive ability of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a test set of compounds that were not used in the model's development.
Illustrative Data for QSAR Model Development
To illustrate the type of data required for a QSAR study, the following table presents a hypothetical set of analogs of this compound and their corresponding in vitro activity, along with some calculated molecular descriptors.
| Compound ID | Structure | In Vitro Activity (IC50, nM) | LogP | Molecular Weight | Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| 1 | This compound | 50 | 2.5 | 181.28 | 20.31 |
| 2 | 1-(1-(4-Methylpiperidin-1-yl)cyclopropyl)ethanone | 35 | 2.9 | 195.31 | 20.31 |
| 3 | 1-(1-(4-Fluoropiperidin-1-yl)cyclopropyl)ethanone | 45 | 2.6 | 199.27 | 20.31 |
| 4 | 1-(1-Piperidin-1-ylcyclopropyl)propan-1-one | 65 | 2.8 | 195.31 | 20.31 |
| 5 | 2-(1-Piperidin-1-ylcyclopropyl)-1-phenylethanone | 20 | 4.1 | 257.38 | 20.31 |
Interpretation of QSAR Models
The interpretation of a validated QSAR model can provide valuable insights into the structure-activity relationships of the compound series. For example, a positive coefficient for a descriptor like LogP in the QSAR equation would suggest that increasing lipophilicity is beneficial for activity, guiding the design of new analogs with higher LogP values. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a certain position are detrimental to activity.
By integrating data from in vitro assays with computational chemistry, QSAR models serve as a powerful predictive tool in the drug discovery process, enabling a more rational and efficient design of novel and more effective analogs of this compound.
Mechanistic Investigations of Key Reactions Involving the Chemical Compound S Core Structures
Reaction Pathways of Cyclopropyl (B3062369) Ring Transformations
The high ring strain inherent in the cyclopropane (B1198618) ring of 1-(1-piperidin-1-ylcyclopropyl)ethanone makes it susceptible to a variety of transformations. These reactions are often driven by the release of this strain and can be initiated by heat, light, or chemical reagents, including acids, bases, and transition metals.
Ring Opening and Ring Closing Reactions of Cyclopropyl Ketones
The activation of the cyclopropane ring by the adjacent ketone functionality is a key factor in its reactivity. This activation facilitates both ring-opening and, in some cases, subsequent ring-closing (cyclization) reactions.
Ring Opening Reactions: The cleavage of the C-C bonds in the cyclopropyl ring can occur in several ways, often dictated by the reaction conditions and the presence of catalysts or other reagents.
Acid-Catalyzed Ring Opening: In the presence of acids, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the cyclopropyl ring and makes it more susceptible to nucleophilic attack. This can lead to the formation of ring-opened products.
Metal-Catalyzed Ring Opening: Transition metals, such as nickel and iron, can catalyze the ring opening of cyclopropyl ketones. For instance, nickel-catalyzed processes can proceed through the formation of a nickeladihydropyran intermediate, leading to ring-opened products. beilstein-journals.orgnih.gov Iron-catalyzed reductive ring-opening reactions can be initiated by the formation of a ketyl radical, which then undergoes C-C bond cleavage to form a more stable carbon-centered radical. acs.org
Nucleophilic Ring Opening: Strong nucleophiles can attack the cyclopropyl ring, leading to its opening. The regioselectivity of this process is influenced by the substituents on the ring. For example, the reaction of alkylidenecyclopropyl ketones with amines can proceed via a distal cleavage of a C-C bond of the cyclopropane ring. pearson.com
Reductive Ring Opening: Reagents like samarium(II) iodide (SmI2) can effect the reductive ring opening of cyclopropyl ketones, often leading to the formation of five-membered rings through subsequent reactions. beilstein-journals.orgnih.govajchem-a.com
Ring Closing Reactions (Cyclizations): Ring-opening of the cyclopropyl ketone can be followed by an intramolecular reaction, leading to the formation of a new ring system. These cascade reactions are powerful tools for the synthesis of complex cyclic molecules.
[3+2] Cycloadditions: Aryl cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions with olefins under photocatalytic conditions to generate highly substituted cyclopentane (B165970) ring systems. nih.gov The key initiation step is the one-electron reduction of the ketone to a radical anion, which then opens to a distonic radical anion that reacts with the olefin. nih.govvibrantpharma.com
Uncatalyzed Cascade Ring-Opening/Recyclization: Certain cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening/recyclization reactions to form indenones and fluorenones, with the product distribution being influenced by solvent, temperature, and substituents. researchgate.net
| Reaction Type | Initiator/Catalyst | Key Intermediates | Product Type |
| Acid-Catalyzed Ring Opening | Protic or Lewis Acids | Protonated ketone | Acyclic ketones |
| Nickel-Catalyzed Ring Opening | Ni(0) complexes | Nickeladihydropyran | Ring-opened products |
| Iron-Catalyzed Ring Opening | Fe catalyst, reducing agent | Ketyl radical, carbon-centered radical | gem-Difluoroalkenes |
| Nucleophilic Ring Opening | Amines | Cyclopropylimine | Pyrroles |
| Reductive Ring Opening | SmI2 | Ketyl radical | Cyclopentenes |
| [3+2] Cycloaddition | Photocatalyst, Lewis acid | Distonic radical anion | Cyclopentanes |
| Cascade Ring-Opening/Recyclization | Heat, specific solvents | Zwitterionic species | Indenones, fluorenones |
Rearrangement Reactions Involving the Cyclopropyl Moiety
Beyond simple ring-opening, the cyclopropyl ketone moiety can undergo various rearrangement reactions, leading to structurally diverse products.
Cloke-Wilson Rearrangement: This rearrangement is a notable pathway for cyclopropyl ketones, leading to the formation of dihydrofurans. The reaction can be catalyzed by transition metals and is an efficient route to furan (B31954) derivatives. pearson.com
Thermal and Reductant-Catalyzed Rearrangements: Cyclopropyl imines, which can be formed from cyclopropyl ketones, can undergo thermal or reductant-catalyzed ring contraction to form azatitanacyclopentenes, which can then liberate α,β-unsaturated imines. libretexts.org
Rearrangements of Cyclopropyl-Substituted Nitrenium Ions: Cyclopropyl nitrenium ions, which could potentially be generated from derivatives of this compound, can decay through a combination of ethylene (B1197577) elimination and expansion of the cyclopropyl ring to form an azetium ion. rsc.org
Mechanistic Studies of Piperidine (B6355638) Ring Formation and Functionalization
While specific mechanistic studies on the formation of this compound are not extensively documented in the literature, plausible mechanistic pathways can be inferred from general principles of organic chemistry and related reactions. The formation of the bond between the piperidine nitrogen and the cyclopropyl ring is a key step.
One likely pathway involves the nucleophilic substitution of a suitable leaving group at the 1-position of a cyclopropyl ketone precursor by piperidine. For this to occur, the cyclopropyl ring would need to be activated.
A plausible mechanism could proceed as follows:
Activation of the Precursor: A precursor such as 1-(1-halocyclopropyl)ethanone would be required. The presence of the ketone group would activate the C-X bond towards nucleophilic attack.
Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, would attack the carbon atom of the cyclopropyl ring bearing the leaving group.
Transition State: The reaction would likely proceed through a transition state where the piperidine is forming a new bond to the cyclopropyl carbon, and the leaving group is departing.
Product Formation: The departure of the leaving group would result in the formation of the final product, this compound.
It is important to note that direct SN2 reactions on cyclopropyl carbons are generally disfavored due to the increased ring strain in the transition state. However, the presence of the activating ketone group and the specific geometry of the substrate could make this pathway feasible.
Alternatively, the synthesis could proceed through a ring-opening/ring-closing sequence, although this would be a more complex pathway and less direct. For instance, a donor-acceptor cyclopropane could be opened by piperidine, followed by an intramolecular cyclization to reform a cyclopropane ring, but this is less likely for the formation of the target compound.
General methods for the synthesis of piperidine rings include hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of acyclic amines, and various annulation strategies. researchgate.net Functionalization of a pre-existing piperidine ring is also a common strategy in medicinal chemistry.
Elucidation of Catalyst-Substrate Interactions in Synthetic Processes
The interaction between a catalyst and the cyclopropyl ketone substrate is crucial for controlling the reaction pathway and achieving high efficiency and selectivity.
Nickel Catalysis: In nickel-catalyzed reactions, the catalyst interacts with the cyclopropyl ketone, leading to oxidative addition and the formation of a metalacyclic intermediate. beilstein-journals.orgnih.gov The nature of the ligands on the nickel center can significantly influence the reactivity and selectivity of the reaction. For example, redox-active terpyridine ligands can cooperate with the nickel atom to enable C-C bond activation through a concerted asynchronous ring-opening transition state. beilstein-journals.org
Samarium(II) Iodide Catalysis: In SmI2-catalyzed reactions, the samarium center acts as a single-electron transfer agent. The interaction begins with the coordination of the ketone's carbonyl oxygen to the samarium ion, which facilitates the electron transfer to form a ketyl radical. beilstein-journals.orgnih.govajchem-a.com The conformation of the cyclopropyl ketone can have a significant impact on the efficiency of this interaction and the subsequent radical relay process. ajchem-a.com The presence of Sm(0) can act to prevent catalyst deactivation by returning Sm(III) to the active Sm(II) state.
Hydrogen-Borrowing Catalysis: In the α-cyclopropanation of ketones using hydrogen borrowing catalysis, a metal catalyst (e.g., iridium) interacts with an alcohol to generate a metal hydride and an aldehyde in situ. The catalyst then facilitates the aldol (B89426) condensation with the ketone and the subsequent reduction of the enone intermediate.
Stereochemical Control Mechanisms
Controlling the stereochemistry of reactions involving the cyclopropyl ketone core is essential for the synthesis of enantiomerically pure compounds.
Substrate Control: The existing stereocenters in the substrate can direct the stereochemical outcome of a reaction. For example, in the Corey-Chaykovsky cyclopropanation of enones, the reaction often proceeds with the retention of stereochemistry.
Catalyst Control: Chiral catalysts are widely used to induce enantioselectivity. In the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones, a chiral Lewis acid is used in tandem with a transition metal photoredox catalyst. The chiral Lewis acid activates the ketone and creates a chiral environment that directs the approach of the reacting partners, leading to high enantioselectivity. vibrantpharma.com
Stereospecific Ring Opening: The ring-opening of chiral cyclopropanol (B106826) intermediates can proceed with retention of stereochemistry, allowing for the synthesis of chiral α-alkyl ketones. The reaction conditions are crucial to prevent racemization of the α-stereocenter.
| Control Mechanism | Description | Example |
| Substrate Control | Existing stereocenters in the starting material dictate the stereochemistry of the product. | Corey-Chaykovsky cyclopropanation of chiral enones. |
| Catalyst Control | A chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. | Asymmetric [3+2] photocycloaddition using a chiral Lewis acid. vibrantpharma.com |
| Stereospecific Ring Opening | The mechanism of the ring-opening reaction preserves the stereochemistry of the starting material. | Stereo-retentive ring opening of chiral cyclopropanols. |
Role of Solvents and Additives in Reaction Outcomes
The choice of solvent and the use of additives can have a profound impact on the course of reactions involving cyclopropyl ketones, affecting reaction rates, yields, and selectivity.
Solvent Effects: In the uncatalyzed cascade ring-opening/recyclization of cyclopropyl aryl ketones, the solvent can dramatically influence the product distribution. For example, switching from a non-polar solvent to a polar aprotic solvent like DMSO can favor different reaction pathways. researchgate.net The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates and transition states, thereby altering the reaction outcome.
Role of Additives: Additives can play multiple roles in these reactions. Lewis acids, for instance, can act as co-catalysts by activating the carbonyl group towards nucleophilic attack or single-electron transfer. nih.gov In SmI2-catalyzed reactions, the addition of Sm(0) can be crucial for catalyst turnover and preventing catalyst degradation, especially with less reactive substrates. In some cases, additives can also act as proton shuttles or help to solubilize reactants.
Synthesis and Structural Exploration of Analogs and Derivatives
Systematic Modification of the Piperidine (B6355638) Ring
N-Substituted Piperidine Derivatives
The introduction of different substituents on the piperidine nitrogen would be expected to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and basicity. These changes, in turn, could influence its biological activity and pharmacokinetic profile.
Table 1: Potential N-Substituted Analogs of 1-(1-Piperidin-1-ylcyclopropyl)ethanone
| Substituent (R) | Potential Synthetic Route | Expected Physicochemical Changes |
| Methyl | Reductive amination with formaldehyde | Increased lipophilicity, slight increase in basicity |
| Ethyl | Reductive amination with acetaldehyde | Further increased lipophilicity |
| Phenyl | Buchwald-Hartwig amination | Significant increase in lipophilicity and steric bulk |
| Benzyl (B1604629) | N-alkylation with benzyl bromide | Increased lipophilicity and aromatic interactions |
| Acetyl | N-acetylation with acetyl chloride | Decreased basicity, increased polarity |
This table is illustrative and based on general chemical principles, as specific data for these derivatives of this compound is not available in the reviewed literature.
Substitutions on the Piperidine Carbon Atoms
Substitution on the carbon atoms of the piperidine ring introduces chirality and conformational constraints, which can have a profound impact on molecular recognition and biological activity. The synthesis of such analogs would likely require the use of substituted piperidine starting materials. For example, the synthesis of a 2-methylpiperidine (B94953) analog could start from 2-methylpiperidine. chemsrc.com
Table 2: Potential Carbon-Substituted Piperidine Analogs
| Substituent Position | Substituent | Potential Starting Material | Potential Impact on Conformation |
| C2 | Methyl | 2-Methylpiperidine | Steric hindrance, potential for diastereomers |
| C3 | Methyl | 3-Methylpiperidine | Altered ring pucker, potential for diastereomers |
| C4 | Methyl | 4-Methylpiperidine | Influence on axial/equatorial preference of other groups |
| C4 | Hydroxyl | 4-Hydroxypiperidine | Increased polarity, potential for hydrogen bonding |
This table is hypothetical, as specific synthetic and structural data for these derivatives of this compound is not available in the reviewed literature.
Ring Contraction or Expansion of the Piperidine Moiety
Ring contraction to a pyrrolidine (B122466) ring would result in a more planar and compact structure, while expansion to an azepane ring would introduce greater flexibility. These modifications can be explored to probe the spatial requirements of a biological target. Photomediated ring contraction of α-acylated cyclic piperidines has been reported as a method to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds, suggesting a potential, albeit complex, route for such transformations. nih.gov
Variations of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a conformationally rigid and lipophilic bioisostere for other small alkyl groups or a double bond. Its modification offers another avenue for structural diversification.
Substitutions on the Cyclopropyl Ring
Introducing substituents onto the cyclopropyl ring can influence the electronic properties and steric profile of the molecule. The synthesis of such analogs would likely involve the use of substituted cyclopropane (B1198618) precursors. For example, a methyl-substituted cyclopropyl analog could be synthesized from a methylcyclopropanone derivative. The Corey-Chaykovsky cyclopropanation of chalcones is a known method for preparing substituted cyclopropanes. nih.gov
Substituents on the cyclopropyl ring can be placed either on the same carbon as the piperidine and ethanone (B97240) groups (geminal substitution) or on one of the other two carbons. The stereochemistry of these substituents would also be a critical factor, leading to the possibility of cis and trans isomers.
Alteration of the Cyclopropyl Ring Size
Expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl ring would increase the size and conformational flexibility of this part of the molecule. The synthesis of these analogs would necessitate the use of the corresponding 1-aminocycloalkanecarbonitrile or a similar precursor. For instance, the synthesis of a 1-(1-piperidin-1-yl)cyclobutylethanone analog would start from 1-aminocyclobutanecarbonitrile. The synthesis of cyclopentanone (B42830) and cyclohexanone (B45756) derivatives often involves the reaction of cyclic β-keto esters with amines. researchgate.net
These larger rings would adopt non-planar conformations (e.g., puckered for cyclobutane (B1203170), envelope or twist for cyclopentane), which would alter the spatial arrangement of the piperidine and ethanone substituents relative to each other. This can be a valuable strategy for exploring the optimal geometry for interaction with a biological target.
Table 3: Potential Analogs with Altered Cycloalkyl Ring Size
| Ring Size | Compound Name | Expected Conformational Features |
| Four-membered | 1-(1-Piperidin-1-yl)cyclobutylethanone | Puckered cyclobutane ring |
| Five-membered | 1-(1-Piperidin-1-yl)cyclopentylethanone | Envelope or twist conformation of cyclopentane ring |
This table presents hypothetical structures, as specific experimental data for these analogs of this compound is not available in the reviewed literature.
Modifications at the Ethanone Carbonyl Group
The ethanone moiety is a key feature of the molecule, and its carbonyl group is a versatile handle for a variety of chemical transformations. Modifications at this position can influence the compound's electronic distribution, steric profile, and hydrogen bonding capacity.
The methyl group of the ethanone function can be replaced with a range of other substituents to probe the impact of size, lipophilicity, and electronic nature on activity. While specific examples for this compound are not extensively documented in publicly available literature, established synthetic methodologies for α-functionalization of ketones can be applied.
One common approach involves the generation of an enolate from the parent ketone, followed by quenching with an appropriate electrophile. For instance, alkylation with various alkyl halides could introduce larger or more complex alkyl chains. Alternatively, reaction with aldehydes could lead to aldol (B89426) condensation products, which can be further modified.
Table 1: Potential Analogs via Replacement of the Methyl Group
| R Group | Synthetic Precursor (Electrophile) | Potential Properties Influenced |
| Ethyl | Ethyl iodide | Increased lipophilicity and steric bulk. |
| Propyl | Propyl bromide | Further increase in lipophilicity. |
| Benzyl | Benzyl bromide | Introduction of an aromatic moiety, potential for π-π interactions. |
| Hydroxymethyl | Formaldehyde | Increased polarity and hydrogen bonding potential. |
| Aminomethyl | N-(Chloromethyl)phthalimide (followed by deprotection) | Introduction of a basic center, potential for salt formation. |
These modifications would allow for a systematic exploration of the steric and electronic requirements of the binding pocket interacting with this part of the molecule.
The ketone carbonyl group itself is a prime site for chemical derivatization. Its conversion to other functional groups can dramatically alter the molecule's physicochemical properties and biological activity.
Reduction to an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.
Reductive Amination to an Amine: The ketone can be converted to a primary, secondary, or tertiary amine via reductive amination. wikipedia.org This reaction involves the in-situ formation of an imine or enamine intermediate, followed by reduction. wikipedia.org This transformation introduces a basic nitrogen atom, which can significantly impact the compound's pharmacokinetic profile.
Conversion to an Oxime: Reaction of the ketone with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. Oximes can exist as E and Z isomers and introduce a hydrogen bond donor/acceptor system.
Beckmann Rearrangement to an Amide: The oxime can be subjected to a Beckmann rearrangement to yield an N-substituted amide. derpharmachemica.commasterorganicchemistry.comnih.gov This rearrangement provides a pathway to introduce an amide bond, which is a common feature in many biologically active molecules. nih.gov The migrating group is typically the one anti-periplanar to the leaving group on the oxime nitrogen. derpharmachemica.com
Table 2: Potential Functional Group Conversions at the Carbonyl Position
| Resulting Functional Group | Reagents | Key Property Changes |
| Secondary Alcohol | NaBH₄ or LiAlH₄ | Introduction of a chiral center and a hydroxyl group. |
| Primary Amine | NH₃, NaBH₃CN | Introduction of a primary amino group. |
| Secondary Amine | R-NH₂, NaBH₃CN | Introduction of a secondary amino group with variable R-group. |
| Oxime | NH₂OH·HCl | Introduction of an oxime functionality. |
| N-substituted Amide | 1. NH₂OH·HCl; 2. Acid catalyst (e.g., H₂SO₄) | Formation of an amide bond via Beckmann rearrangement. |
Bioisosteric Replacements within the Molecular Framework
Bioisosterism is a widely used strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound without making significant structural alterations.
Piperidine Ring Analogs: The piperidine ring is a common motif in bioactive compounds. Its replacement with other cyclic amines or spirocyclic systems can influence basicity, lipophilicity, and metabolic stability. For example, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine, offering a different three-dimensional structure. Other potential replacements include pyrrolidine, morpholine, or azepane.
Cyclopropyl Ring Analogs: The cyclopropyl group provides conformational rigidity. It could be replaced by other small rings like cyclobutane to alter the spatial arrangement of the substituents.
Carbonyl Group Bioisosteres: The ketone carbonyl can be replaced with other groups that mimic its steric and electronic properties, such as a sulfone, sulfoximine, or a gem-difluoro group.
Table 3: Potential Bioisosteric Replacements
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Piperidine | 1-Azaspiro[3.3]heptane | Altered 3D geometry and potential for novel intellectual property. |
| Piperidine | Pyrrolidine | Smaller ring size, potentially different binding interactions. |
| Piperidine | Morpholine | Introduction of an ether oxygen, increased polarity. |
| Cyclopropyl | Cyclobutyl | Larger ring size, altered bond angles and conformational flexibility. |
| Ketone (C=O) | gem-Difluoromethylene (CF₂) | Mimics the steric size and dipole moment of a carbonyl group. |
Design Principles for Novel Scaffolds based on this compound
The core structure of this compound can serve as a starting point for the design of entirely new chemical scaffolds.
Scaffold Hopping: This involves replacing the central cyclopropyl ring with other scaffolds that can maintain a similar spatial orientation of the piperidine and acetyl groups. Potential replacements could include four- or five-membered rings or even acyclic linkers with restricted conformation.
Ring Fusion: The existing rings could be fused to create more rigid, polycyclic systems. For example, the piperidine ring could be fused with another ring system to explore new chemical space.
Fragment-Based Growth: The molecule can be deconstructed into its constituent fragments (piperidine, cyclopropyl, acetyl). New scaffolds can be designed by combining these or similar fragments in novel ways, guided by computational modeling and an understanding of the structure-activity relationships of related compounds.
The exploration of these design principles can lead to the discovery of novel chemotypes with improved pharmacological profiles.
In Vitro Chemico Biological Interaction Studies and Structure Activity Relationships Sar
Design of Compound Libraries for in vitro Assays
The generation of compound libraries is a fundamental strategy in the early stages of drug discovery to explore the chemical space around a lead scaffold. For 1-(1-Piperidin-1-ylcyclopropyl)ethanone, the design of a focused library for in vitro assays would systematically modify its core structure to probe the influence of different chemical features on biological activity. The core structure consists of a piperidine (B6355638) ring, a cyclopropyl (B3062369) group, and an ethanone (B97240) moiety.
Key structural regions for modification would include:
The Piperidine Ring: Introducing substituents at various positions (2, 3, or 4) of the piperidine ring would allow for the investigation of steric and electronic effects on target binding. The nature of these substituents could range from small alkyl groups to more complex functional groups.
The Ethanone Moiety: Alterations to the acetyl group, such as changing the chain length or replacing the methyl group with other substituents, could influence the compound's interaction with target proteins.
The Cyclopropyl Linker: While less commonly modified, subtle changes to the cyclopropyl ring could be explored, although this might involve more complex synthetic routes.
The design of such a library would be guided by the principles of medicinal chemistry, aiming to create a diverse set of analogs with varying physicochemical properties to enable a comprehensive structure-activity relationship study.
Evaluation of Molecular Interactions with Biomolecules in in vitro Systems
Understanding how a compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. In vitro systems provide a controlled environment to study these interactions without the complexities of a whole-organism setting.
Investigation of Binding Affinities to Defined Protein Targets in vitro
Determining the binding affinity of this compound and its analogs to specific protein targets is a primary step in characterizing its biological profile. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the strength of the interaction (typically expressed as the dissociation constant, Kd, or the inhibitory constant, Ki). The selection of protein targets would be based on initial screening hypotheses or known interactions of structurally similar compounds.
Studies of Enzyme Inhibition Mechanisms in vitro
Should this compound demonstrate inhibitory activity against a particular enzyme, further in vitro studies would be necessary to determine the mechanism of this inhibition. These studies typically involve kinetic assays where the enzyme's reaction rate is measured in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots, it is possible to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Characterization of Ligand-Target Interactions at a Molecular Level using Computational Methods
Computational chemistry offers powerful tools to visualize and understand the interactions between a ligand, such as this compound, and its biological target at an atomic level. Molecular docking simulations can predict the preferred binding pose of the compound within the active site of a protein. These models can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more complete picture of the binding event.
Correlation of Structural Modifications with in vitro Interaction Profiles
The culmination of the above studies is the development of a structure-activity relationship (SAR). By systematically comparing the in vitro data (e.g., binding affinities, enzyme inhibition constants) of the compound library, researchers can deduce how specific structural modifications influence biological activity. For instance, it might be observed that the addition of a hydroxyl group at a particular position on the piperidine ring of this compound enhances binding affinity, suggesting the formation of a critical hydrogen bond with the target protein. Conversely, the introduction of a bulky substituent might lead to a loss of activity due to steric hindrance.
Future Research Directions and Persistent Synthetic Challenges
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
A primary and persistent challenge in the synthesis of 1-(1-Piperidin-1-ylcyclopropyl)ethanone and its derivatives is the precise control of stereochemistry at the C1 position of the cyclopropane (B1198618) ring. The construction of this all-carbon quaternary center in an enantiomerically pure form is a complex task that remains a focal point of research.
Future efforts are concentrated on several key areas:
Substrate-Controlled Synthesis: One avenue involves leveraging chiral auxiliaries attached to either the alkene or the carbene precursor to direct the stereochemical outcome of the cyclopropanation reaction. A novel strategy combines chiral auxiliaries with substrate-directable reactions in a three-step sequence of aldol (B89426)–cyclopropanation–retro-aldol to yield enantiopure cyclopropane carboxaldehydes, which are precursors to related ketones. rsc.org
Catalyst-Controlled Reactions: The development of new chiral catalysts is paramount. While significant progress has been made in the asymmetric cyclopropanation of various alkenes, achieving high enantioselectivity for the formation of 1,1-disubstituted cyclopropanes remains difficult. researchgate.net Research is ongoing to design catalysts, such as novel chiral-at-metal rhodium(III) complexes or iridium catalysts with chiral diene ligands, that can create sterically congested stereocenters with high fidelity. nih.govorganic-chemistry.orgnih.gov
Biocatalytic Approaches: Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild conditions. nih.gov Engineered enzymes, such as variants of myoglobin (B1173299) or heme proteins, have been successfully used for the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones. nih.govrochester.edu Future work will likely focus on evolving these biocatalysts to accept substrates relevant to this compound, potentially enabling direct and highly selective synthesis. nih.gov
A summary of representative stereoselective cyclopropanation approaches is presented in Table 1.
| Catalytic System | Reaction Type | Key Advantages | Relevant Precursors |
| Chiral Rh(III) Complexes | Asymmetric Cyclopropanation | High enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes. organic-chemistry.orgnih.gov | Sulfoxonium ylides, β,γ-unsaturated ketoesters. |
| Chiral Ir(I) Complexes | Intramolecular Cyclopropanation | Access to enantioenriched bicyclic ketones and lactams; effective for unactivated olefins. nih.govacs.org | α-Carbonyl sulfoxonium ylides. |
| Engineered Myoglobin | Biocatalytic Cyclopropanation | Excellent diastereo- and enantioselectivity (>99% de/ee); broad substrate scope. nih.govrochester.edu | Vinylarenes, diazoketone carbene donors. |
| Organocatalysis | Electro-organocatalytic Cascade | Avoids halogenating reagents; mild conditions. rsc.org | Alkenyl malonates. |
This table is generated based on data from multiple sources to illustrate current approaches.
Exploration of Novel Catalytic Systems for Efficient Synthesis
Future research directions include:
Earth-Abundant Metal Catalysis: While rhodium nih.govresearchgate.net, palladium acs.org, and iridium nih.gov catalysts are effective, their cost and toxicity are drawbacks. There is a growing interest in developing catalytic systems based on more abundant and benign metals like cobalt nih.gov or zinc, adapting reactions like the Simmons-Smith cyclopropanation for complex targets. wikipedia.org
Photoredox and Electrocatalysis: Light- and electricity-driven reactions offer alternative activation modes that can proceed under mild conditions. An electro-organocatalytic cascade has been shown to produce asymmetric cyclopropanes, eliminating the need for harsh chemical oxidants or halogenating agents. rsc.org Applying these principles to the synthesis of 1-aminocyclopropyl ketones could provide more sustainable and efficient routes.
Chemoenzymatic Strategies: Combining the best of chemical and biological catalysis offers a powerful approach. A chemoenzymatic strategy can be used to first create a chiral cyclopropyl ketone scaffold with high enantioselectivity, which can then be diversified using traditional chemical methods to expand the chemical space of accessible derivatives. nih.govnih.govacs.org This modularity is highly desirable for creating libraries of analogs for drug discovery.
Advanced Characterization Techniques for Complex Analogs
The structural complexity of this compound derivatives, particularly those with multiple stereocenters, necessitates the use of advanced analytical techniques for unambiguous characterization. While standard methods like NMR and X-ray crystallography are indispensable, they have limitations, especially for non-crystalline materials or for distinguishing between subtle isomeric forms.
Future research will increasingly rely on:
Advanced Mass Spectrometry (MS): Tandem mass spectrometry (ESI-MS/MS) is a powerful tool for structural elucidation. nih.gov Fragmentation patterns can provide definitive information about the connectivity of the molecule. Studies on related piperidine (B6355638) alkaloids and fentanyl analogs (which contain a piperidine ring) have shown that characteristic fragmentation pathways, such as cleavage of C-N bonds within the piperidine ring or specific R-group transfers, can be established. nih.govwvu.edu These fragmentation libraries will be crucial for identifying novel analogs.
Chiroptical Spectroscopy: Techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), when coupled with quantum chemical calculations, can determine the absolute configuration of chiral molecules in solution, obviating the need for crystallization.
Multi-dimensional NMR Spectroscopy: For complex analogs with multiple substituents, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) will be essential to determine relative stereochemistry and conformational preferences through spatial correlations.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The traditional trial-and-error approach to reaction optimization and catalyst discovery is time-consuming and resource-intensive. rsc.org Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process.
Key future applications include:
Predicting Enantioselectivity: ML models, particularly deep neural networks and random forest algorithms, are being developed to predict the enantiomeric excess (% ee) of asymmetric reactions with high accuracy. rsc.orgnih.gov By training these models on datasets of known reactions, they can learn the complex relationships between the structure of the substrate, catalyst, and the resulting stereoselectivity. rsc.orgchinesechemsoc.org This allows for the in silico screening of numerous chiral catalysts and ligands to identify the most promising candidates for synthesizing a specific target enantiomer of a this compound analog.
Retrosynthesis and Reaction Planning: AI-driven retrosynthesis tools can propose viable synthetic routes to complex target molecules. These systems learn from vast databases of chemical reactions to identify strategic bond disconnections and suggest suitable reagents and conditions, accelerating the design of efficient synthetic pathways.
Generative Models for Novel Analogs: ML can be used to design new molecules within a desired chemical space. Generative models can be trained on the structures of known active compounds to propose novel derivatives of this compound with potentially improved properties.
A comparison of ML models for predicting enantioselectivity is shown in Table 2.
| Machine Learning Model | Application | Key Finding |
| Deep Neural Network (DNN) | Asymmetric C–H functionalization | High generalizability; can be deployed for planning on small datasets. rsc.org |
| XGBoost Algorithm | Asymmetric phenolic dearomatization | Effectively guides selection of optimal catalyst and additives in out-of-sample tests. chinesechemsoc.org |
| Prototypical Networks (Meta-Learning) | Asymmetric hydrogenation | Can harness literature data and requires only a few examples to predict outcomes of new reactions. nih.gov |
This table is generated based on data from multiple sources to illustrate the application of ML in catalysis.
Computational Approaches for Predicting Novel Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insights that are often inaccessible through experiments alone. This approach is critical for understanding and overcoming synthetic challenges.
Future computational studies will focus on:
Mechanism Elucidation: DFT calculations are instrumental in mapping out the reaction energy profiles of catalytic cycles. For instance, computations can clarify whether a rhodium-catalyzed cyclopropanation proceeds via a concerted asynchronous pathway or a stepwise radical mechanism, and can explain the origins of enantioselectivity by analyzing the transition state energies for different stereochemical pathways. nih.govnih.govresearchgate.net
Predicting Reactivity and Regioselectivity: The strained three-membered ring of cyclopropyl ketones is susceptible to ring-opening reactions. DFT studies can predict the regioselectivity of nucleophilic attack on the cyclopropane ring, helping to anticipate potential side reactions or to design conditions that favor desired transformations. nih.govacs.org The activation strain model can quantitatively determine the factors governing why an attack occurs at a more sterically hindered position. nih.govacs.org
Conformational Analysis: The orientation of the piperidine ring and the ethanone (B97240) group relative to the cyclopropane can significantly influence the molecule's reactivity and its ability to bind to a biological target. Computational methods can predict stable conformers and the energy barriers between them.
Expanding the Chemical Space of this compound Derivatives
To explore the structure-activity relationship (SAR) and develop lead compounds, it is essential to synthesize a diverse range of analogs. Expanding the chemical space around the this compound scaffold is a key objective for future research.
Strategies for diversification include:
Modular Synthesis: Developing synthetic routes where the three main components—the piperidine ring, the ethanone side chain, and substituents on the cyclopropane ring—can be varied independently and introduced late in the synthesis. Chemoenzymatic strategies are particularly well-suited for this, allowing for the creation of a core chiral scaffold that is then functionalized chemically. nih.govacs.org
Piperidine Ring Modification: Exploring variations of the piperidine ring, including the introduction of substituents or the use of different saturated heterocycles, is a promising direction. Novel methods combining biocatalytic C-H oxidation with radical cross-coupling are emerging to simplify the synthesis of complex, substituted piperidines. news-medical.net
Ethanone Side-Chain Variation: The acetyl group can be replaced with other acyl groups or functionalized to introduce different pharmacophoric features.
Fragment-Based Growth: Utilizing the core piperidinyl-cyclopropane structure as a 3D fragment and growing it into larger, more complex molecules. Analysis of the 3D shape of libraries of substituted piperidines shows they can cover a wide area of chemical space, making them valuable for fragment-based drug discovery campaigns. nih.gov
By pursuing these research directions, the scientific community can overcome the existing synthetic barriers, enabling the efficient production of this compound and its analogs, and fully exploring their potential as therapeutic agents.
Q & A
Q. What are common synthetic routes for 1-(1-Piperidin-1-ylcyclopropyl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : A key approach involves cyclopropane ring formation via [2π+2σ] cycloaddition or Simmons–Smith reactions, followed by piperidine substitution. For example, Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) can introduce the ethanone group to aromatic systems . Reaction optimization includes monitoring temperature (e.g., −78°C for ketone stability) and solvent selection (e.g., dichloromethane for Lewis acid compatibility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, split into multiplets due to ring strain) and piperidine methylene groups (δ 2.5–3.5 ppm). The ethanone carbonyl carbon appears at ~200–210 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : ESI-MS or EI-MS detects the molecular ion peak (e.g., m/z 221.27 for C₁₃H₁₆FNO derivatives) and fragmentation patterns (e.g., loss of CO from the ethanone group) .
- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and piperidine N–H stretches (3300–3500 cm⁻¹) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks, as cyclopropane derivatives may release volatile byproducts .
- Store in airtight containers under inert gas (argon/nitrogen) to prevent degradation . Toxicity data gaps necessitate assuming acute hazards; consult SDS for spill protocols .
Advanced Research Questions
Q. How can researchers address contradictions in stability data for cyclopropane-containing compounds like this compound?
- Methodological Answer : Perform stress testing under varied conditions:
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (e.g., cyclopropane ring opening above 150°C) .
- Photolytic Stability : Expose to UV light (254 nm) and monitor via HPLC for degradation products.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess susceptibility to ring strain-induced reactions .
Q. What computational strategies predict the reactivity and pharmacokinetic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Optimize geometry at the B3LYP/6-31G* level to evaluate cyclopropane ring strain (~27 kcal/mol) and electrophilic sites .
- QSPR Models : Predict logP (e.g., 2.1–2.5 for similar piperidine derivatives) and solubility using fragment-based descriptors .
- Molecular Docking : Screen against cytochrome P450 enzymes to assess metabolic stability (e.g., CYP3A4 binding affinity) .
Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. nonpolar), and stoichiometry to identify optimal conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates in reductive amination) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclopropane functionalization steps .
Q. What methodologies validate the biological activity of this compound in target-based assays?
- Methodological Answer :
- In Vitro Enzyme Assays : Measure IC₅₀ against acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm) .
- Cell Viability Assays : Use MTT or resazurin to test cytotoxicity in HEK-293 or HepG2 cells (dose range: 1–100 μM) .
- ADME Profiling : Conduct Caco-2 permeability assays and microsomal stability tests (e.g., t₁/₂ > 60 min for viable drug candidates) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported toxicity profiles of piperidine-cyclopropane hybrids?
- Methodological Answer :
- Cross-Validation : Compare Ames test (mutagenicity) and zebrafish embryo toxicity data across labs .
- Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxides from cyclopropane ring oxidation) that may explain species-specific toxicity .
- Structural Alerts : Apply DEREK or OECD QSAR Toolbox to flag substructures (e.g., strained rings) linked to hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
